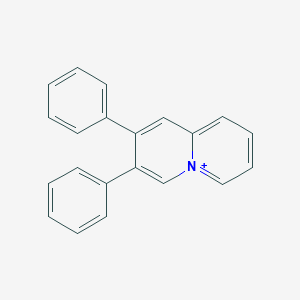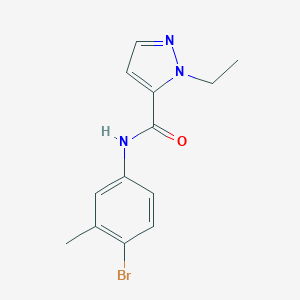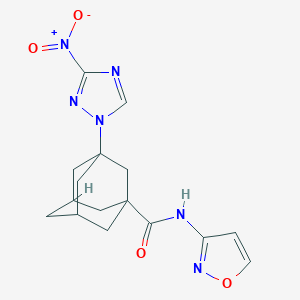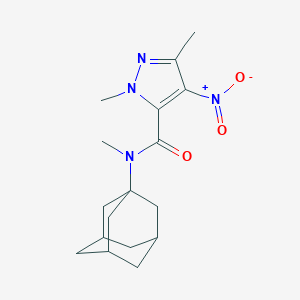
2,3-Diphenylquinolizinium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Diphenylquinolizinium (DPQ) is a synthetic compound that belongs to the quinolizinium family. It is a heterocyclic compound with a fused pyridine and isoquinoline ring system. DPQ has been extensively studied for its potential applications in scientific research, particularly in the field of biology and medicine.
Wirkmechanismus
The mechanism of action of 2,3-Diphenylquinolizinium is not fully understood, but it is believed to involve the inhibition of DNA topoisomerase II, an enzyme that is essential for DNA replication and repair. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. This compound has also been found to exhibit anti-inflammatory properties and has been shown to reduce the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2,3-Diphenylquinolizinium in lab experiments is its ability to inhibit DNA topoisomerase II, making it a useful tool for studying DNA replication and repair. However, this compound has also been found to exhibit cytotoxic effects, making it important to use caution when handling the compound.
Zukünftige Richtungen
There are several potential future directions for research on 2,3-Diphenylquinolizinium. One area of interest is the development of this compound-based fluorescent probes for DNA detection. Another potential direction is the study of this compound's potential as an anti-tumor agent. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Synthesemethoden
The synthesis of 2,3-Diphenylquinolizinium involves the reaction of 2-phenylpyridine and 2-phenylisoquinoline with phosphorus oxychloride. The reaction yields this compound as a yellow crystalline solid.
Wissenschaftliche Forschungsanwendungen
2,3-Diphenylquinolizinium has been widely studied for its potential applications in scientific research. It has been found to exhibit a range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. This compound has also been studied for its potential use as a fluorescent probe for DNA detection.
Eigenschaften
Molekularformel |
C21H16N+ |
|---|---|
Molekulargewicht |
282.4 g/mol |
IUPAC-Name |
2,3-diphenylquinolizin-5-ium |
InChI |
InChI=1S/C21H16N/c1-3-9-17(10-4-1)20-15-19-13-7-8-14-22(19)16-21(20)18-11-5-2-6-12-18/h1-16H/q+1 |
InChI-Schlüssel |
IMXHITYZJQFDJS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=[N+]3C=C2C4=CC=CC=C4 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=[N+]3C=C2C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Methyl 5-isopropyl-2-{[(5-methyl-3-phenylisoxazol-4-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B280431.png)
![1-{5-[(3-Chlorophenoxy)methyl]-2-furoyl}-4-ethylpiperazine](/img/structure/B280432.png)



![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-fluorobenzyl)benzamide](/img/structure/B280441.png)

![1-{[3-(3-bromo-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}indoline](/img/structure/B280444.png)



